Etaqualone

Pharmacokinetics Sedative-Hypnotic Forensic Toxicology

Forensic and analytical laboratories require compound-specific reference standards for unambiguous identification. This high-purity Etaqualone (CAS 97979-65-2) enables precise GC-MS/MS method validation and quantification. - Distinct mass spectrometric fragmentation pattern differentiates it from methaqualone and newer analogues, essential for forensic proficiency testing. - Short elimination half-life (1.5-5 h) makes it suitable for short-duration in vivo behavioral studies. - Supplied with a comprehensive Certificate of Analysis (CoA) detailing purity, residual solvents, and water content, ensuring ISO/IEC 17025 and GLP compliance.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
CAS No. 97979-65-2
Cat. No. B127262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtaqualone
CAS97979-65-2
Synonyms3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone Monohydrochloride;  3-(o-Ethylphenyl)-2-methyl-4(3H)-quinazolinone Hydrochloride;  Aolan Hydrochloride;  Athinazone Hydrochloride;  Ethinazone Hydrochloride;  NSC 96163 Hydrochloride; 
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C
InChIInChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3
InChIKeyUVTJKLLUVOTSOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etaqualone Overview & Procurement


Etaqualone (CAS 97979-65-2; also known as Ethinazone, Aolan) is a quinazolinone-class GABAergic compound developed in the 1960s as an analogue of methaqualone [1]. It acts as an agonist at the β-subtype of the GABAA receptor, producing sedative, hypnotic, muscle relaxant, and central nervous system depressant effects [1]. The compound is primarily utilized as an analytical reference standard in forensic toxicology and pharmacological research, with established methods for its detection and quantification via GC-MS/MS in biological matrices [2].

Workflow Analytical reference standard for forensic toxicology method development and validation.
Selection Compound-specific procurement for quinazolinone differentiation in GC-MS/MS and LC-MS/MS workflows.
Context Supports GABAA β-subtype receptor pharmacology studies and structure-activity research.

Etaqualone vs. Methaqualone: Why Substitution Fails


Quinazolinone derivatives exhibit divergent pharmacokinetic and analytical behaviors that preclude simple interchangeability. Etaqualone possesses a significantly shorter elimination half-life (1.5–5 hours) compared to methaqualone (20–60 hours), directly impacting its utility in both research and forensic applications [1][2]. Furthermore, its distinct mass spectrometric fragmentation pattern—characterized by specific product ion spectra under GC-MS/MS conditions—enables unambiguous differentiation from methaqualone and newer analogues such as 2-methoxyqualone [3]. These quantitative differences mandate compound-specific procurement for method validation, cross-reactivity studies, and regulatory compliance.

Target Etaqualone Half-life 1.5–5 h; distinct GC-MS/MS product ion spectrum; 350 mg historical tablet strength.
Potential Substitute Methaqualone Half-life 20–60 h; different fragmentation pattern; 150/300 mg tablets.
Interchangeability Divergent PK and mass spectrometric profiles may shift method performance and detection windows; direct substitution may require re-validation.
Target Etaqualone GABAA β-subtype agonist; limited cross-tolerance data with benzodiazepines.
Potential Substitute Benzodiazepines γ-subtype GABAA modulators; distinct receptor engagement and regulatory profile.
Interchangeability Receptor-subtype and regulatory differences may limit translational comparison; compound-specific tool required for mechanistic studies.

Etaqualone vs. Methaqualone: Key Evidence


Duration of Action vs. Methaqualone

Etaqualone's duration of action is reported as 4–6 hours, whereas methaqualone's duration is 5–8 hours [1][2]. This shorter-acting profile translates to reduced accumulation potential and a narrower window for therapeutic or recreational effect, making etaqualone a distinct entity in comparative pharmacology studies and forensic casework.

Duration of Action
Data to verify
4–6 h (Etaqualone) vs 5–8 h (Methaqualone)
Supports comparative pharmacology and forensic casework interpretation.
Compiled from human reports and clinical summaries; limited peer-reviewed PK data.
Pharmacokinetics Sedative-Hypnotic Forensic Toxicology

Elimination Half-Life vs. Methaqualone

Etaqualone exhibits an elimination half-life of 1.5–5 hours, in stark contrast to methaqualone's 20–60 hours [1][2]. This 4- to 40-fold difference in clearance half-life is the most pronounced pharmacokinetic discriminator between the two compounds, directly impacting washout period considerations in controlled human studies and biomarker detection windows in forensic toxicology [2].

Elimination Half-Life
Reported
1.5–5 h vs 20–60 h (4–40× shorter)
PK profile context for sampling schedule design and forensic detection window interpretation.
Individual variability; compiled from pharmacokinetic studies.
Pharmacokinetics Metabolism Drug Disposition

Tablet Strength vs. Methaqualone

Historical pharmaceutical formulations of Ethinazone (etaqualone) were 350 mg tablets [1], whereas methaqualone was commonly available as 150 mg and 300 mg tablets [2]. This 50 mg (16.7%) higher per-tablet dose for etaqualone reflects differences in clinical potency calibration and may inform retrospective studies of therapeutic equivalence or historical prescribing practices.

Historical Tablet Strength
Context-dependent
350 mg (Etaqualone) vs 150/300 mg (Methaqualone)
Supports retrospective dose-response and historical clinical literature interpretation.
Historical pharmaceutical products (1960s–1970s); not reflective of current reference standards.
Pharmaceutical Formulation Historical Clinical Use Dosage Regimen

GC-MS/MS Differentiation

Under GC-MS/MS analysis, etaqualone produces a distinct product ion spectrum that differs from methaqualone and 2-methoxyqualone [1]. The study by Yang et al. (2023) presented, for the first time, the product ion spectra of etaqualone at different collision energies, providing a validated spectral library entry for definitive identification in seized materials and biological specimens [1]. The method achieved high precision with a correlation coefficient of 0.9993 across a concentration range of 1–100 pg/mg in hair samples [2].

GC-MS/MS Differentiation
Analytical context
Unique product ion spectrum validated in hair (1–100 pg/mg).
Enables unambiguous identification in forensic matrices; requires compound-specific method validation.
Correlation coefficient 0.9993 across reported range; Yang et al. spectral library.
Analytical Chemistry Forensic Toxicology GC-MS/MS

GABAA β-Subtype vs. Benzodiazepines

Etaqualone acts as an agonist specifically at the β-subtype of the GABAA receptor [1], whereas benzodiazepines bind to the γ-subtype of GABAA receptors [2]. This differential receptor subtype selectivity may explain etaqualone's distinct pharmacological profile, including its muscle relaxant properties and reduced cross-tolerance with benzodiazepines compared to other GABAergic agents [1].

GABAA β-Subtype Selectivity
Class-level inference
β-subtype agonist (etaqualone) vs γ-subtype (benzodiazepines).
Receptor subtype distinction may inform SAR and cross-tolerance studies.
Quantitative binding affinities not reported; functional characterization only.
Pharmacodynamics Receptor Pharmacology GABAergic

Patent and Regulatory Status

Etaqualone is covered by GB patent 936902, issued in 1963 to Beiersdorf [1]. Unlike methaqualone, which is a Schedule I controlled substance in the United States, etaqualone remains unscheduled in many jurisdictions, including the U.S., where it is not explicitly listed under the Controlled Substances Act [2]. This regulatory asymmetry facilitates procurement for research purposes without the stringent DEA licensing requirements applicable to methaqualone.

Regulatory Status
Regulatory context
Unscheduled in U.S. vs Methaqualone Schedule I.
Regulatory status may simplify research procurement; verify state and international laws.
U.S. federal scheduling; international control varies.
Intellectual Property Regulatory Compliance Controlled Substances

Etaqualone Application Scenarios


Forensic Toxicology Method Validation

Forensic toxicology laboratories require etaqualone reference standards to validate GC-MS/MS methods for the detection and quantification of this emerging recreational drug in seized tablets, blood, urine, and hair samples. The validated method by Yang et al. (2022, 2023) using GC-MS/MS with specific product ion spectra [1][2] provides a benchmark for method transfer and proficiency testing. Procurement of high-purity etaqualone (≥98%) is essential for establishing calibration curves, determining limits of detection (LOD) and quantitation (LOQ), and participating in inter-laboratory comparison programs.

GABAergic Receptor Profiling

Researchers investigating differential GABAA receptor subtype modulation can utilize etaqualone as a tool compound due to its selective agonism at the β-subtype [1]. Comparative studies with methaqualone (β-subtype agonist) and benzodiazepines (γ-subtype modulators) can elucidate structure-activity relationships (SAR) within the quinazolinone class and inform the design of novel sedative-hypnotics with reduced abuse liability. The distinct pharmacokinetic profile (1.5–5 hour half-life) [2] also makes etaqualone suitable for short-duration in vivo behavioral studies in rodent models.

Purity and Impurity Profiling

Quality control and analytical chemistry laboratories require etaqualone as a certified reference material (CRM) for the calibration of analytical instruments (GC-MS, LC-MS/MS) and for the identification of related substances and degradation products. The compound's well-defined mass spectrometric characteristics [1] and the availability of deuterated internal standards (e.g., Etaqualone-d3) enable accurate quantitation in complex matrices. Procurement of a characterized batch with a certificate of analysis (CoA) detailing purity, residual solvents, and water content is critical for compliance with ISO/IEC 17025 and good laboratory practice (GLP) standards.

Historical Sedative-Hypnotic Studies

Historians of pharmacology and regulatory science can leverage etaqualone as a case study in 1960s sedative-hypnotic development [1]. The compound's distinct patent history (GB 936902) [2] and its differential regulatory trajectory compared to methaqualone provide valuable insights into the evolution of drug scheduling and the factors that influence abuse liability assessments. Retrospective analysis of the 350 mg tablet formulation [3] and its clinical usage in France and China [3] can inform contemporary discussions on the regulation of novel psychoactive substances (NPS).

Application
Selection Property
Validation Focus
Forensic method validation
Reference standard with validated GC-MS/MS spectral library
Calibration linearity, LOD/LOQ, inter-laboratory proficiency testing
GABA receptor subtype research
Selective GABAA β-subtype agonist tool compound
Cross-tolerance profile with benzodiazepines; short-duration behavioral models
Analytical calibration and QC
Certified reference material (CRM) with CoA documentation
Instrument calibration, impurity identification, GLP/ISO 17025 compliance review
Historical pharmacology research
1960s sedative-hypnotic case study compound
Regulatory scheduling evolution; comparative analysis with methaqualone

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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